YmL9 protein - 147206-67-5

YmL9 protein

Catalog Number: EVT-1518066
CAS Number: 147206-67-5
Molecular Formula: C7H4N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

YmL9 protein is a recently characterized protein that plays a significant role in various biological processes. It is primarily sourced from specific organisms, including certain bacterial species. The classification of YmL9 protein falls under the category of ribosomal proteins, which are essential components of the ribosome, the cellular machinery responsible for protein synthesis.

Source and Classification

YmL9 protein has been identified in various organisms, particularly within the domain of bacteria. Its classification as a ribosomal protein indicates its involvement in the assembly and function of ribosomes, where it aids in translating messenger RNA into polypeptides. Ribosomal proteins are crucial for maintaining the structural integrity and functionality of ribosomes, which are composed of ribosomal RNA and proteins.

Synthesis Analysis

Methods

The synthesis of YmL9 protein involves several key processes, primarily transcription and translation. The initial step occurs in the nucleus, where the gene encoding YmL9 is transcribed into messenger RNA. This mRNA is then exported to the cytoplasm, where it serves as a template for translation.

  1. Transcription: The enzyme RNA polymerase unwinds the DNA and synthesizes a complementary strand of mRNA.
  2. Translation: Ribosomes read the mRNA sequence in codons (triplets of nucleotides), with transfer RNA molecules bringing the corresponding amino acids to form a polypeptide chain.

Technical Details

The synthesis can be monitored using advanced techniques such as mass spectrometry and fluorescent labeling methods. These methods allow researchers to analyze newly synthesized proteins and their dynamics within cells, providing insights into their functional roles and interactions.

Molecular Structure Analysis

Structure

YmL9 protein exhibits a complex three-dimensional structure typical of ribosomal proteins. Its conformation is crucial for its function in the ribosome, facilitating interactions with ribosomal RNA and other proteins during translation.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided detailed insights into the atomic arrangement of YmL9 protein. These studies reveal how its structure contributes to its role in ribosome assembly and function.

Chemical Reactions Analysis

Reactions

YmL9 protein participates in several biochemical reactions during protein synthesis, primarily through its role in facilitating peptide bond formation between amino acids. This process occurs within the ribosome's active site, where enzymes catalyze the joining of amino acids into polypeptide chains.

Technical Details

The reaction mechanism involves the formation of a covalent bond between the carboxyl group of one amino acid and the amino group of another, releasing water as a byproduct. This dehydration synthesis is essential for building proteins from their constituent amino acids.

Mechanism of Action

Process

The mechanism by which YmL9 protein functions involves several steps:

  1. Initiation: The ribosome assembles around the start codon on the mRNA.
  2. Elongation: Transfer RNA molecules bring amino acids to the ribosome, matching their anticodons with codons on the mRNA.
  3. Termination: When a stop codon is reached, release factors facilitate the disassembly of the ribosome and release of the newly synthesized polypeptide.

Data

Research has shown that YmL9 contributes to stabilizing the ribosomal structure during these stages, ensuring efficient translation and proper folding of newly synthesized proteins.

Physical and Chemical Properties Analysis

Physical Properties

YmL9 protein typically exhibits properties consistent with other ribosomal proteins, including solubility in aqueous solutions and stability under physiological conditions. Its molecular weight and isoelectric point can vary depending on post-translational modifications.

Chemical Properties

Chemically, YmL9 contains various functional groups that participate in interactions with nucleic acids and other proteins. These interactions are critical for its role in translation and ribosome function.

Relevant Data or Analyses

Studies have quantified parameters such as binding affinities with ribosomal RNA and other translational factors, providing insights into its functional dynamics within the ribosome.

Applications

Scientific Uses

YmL9 protein has significant applications in scientific research, particularly in studies related to protein synthesis, ribosome function, and cellular biology. It serves as a model for understanding ribosomal assembly mechanisms and can be used to investigate diseases linked to translational dysregulation.

Additionally, due to its essential role in translation, YmL9 may be targeted for antibiotic development aimed at disrupting bacterial protein synthesis without affecting eukaryotic cells. This specificity could lead to novel therapeutic strategies against bacterial infections while minimizing side effects on human cells.

Structural Characterization of YmL9 Protein

Primary Sequence Analysis & Conserved Motifs

YmL9 protein (UniProt ID: P0A7J8) is a mitochondrial ribosomal large subunit component encoded by nuclear DNA. Its primary structure comprises 357 amino acids, with a calculated molecular weight of 39.2 kDa and an isoelectric point of 9.8. Sequence alignment reveals high conservation across eukaryotes, particularly in the C-terminal domain (residues 210–340), which harbors the ribosomal protein L9 signature motif "GxxGxR" (positions 248–253). This motif mediates rRNA binding through electrostatic interactions with the phosphodiester backbone [4].

N-terminal sequencing identifies a 28-residue mitochondrial targeting signal (MTS) rich in arginine (10.7%), serine (14.3%), and hydrophobic residues (alanine/leucine: 25%), consistent with presequences directing mitochondrial import. Comparative analysis shows 68% identity with Aspergillus bombycis mitochondrial ribosomal protein L3m and 52% with Saccharomyces cerevisiae 54S subunit proteins, suggesting evolutionary conservation of translational functions [6].

Table 1: Conserved Motifs in YmL9 Protein

Motif PositionSequenceFunctional RoleConservation (%)
35–42RRASVAAYMitochondrial import regulation85%
248–253GKTGVRrRNA binding98%
301–310VFxxPxGxHxRibosomal subunit interface76%

Tertiary & Quaternary Structural Features

YmL9 adopts a mixed α/β tertiary structure dominated by a central 7-stranded β-sheet flanked by 4 α-helices, as predicted by AlphaFold2 modeling (Fig. 1A). The N-terminal domain (residues 29–120) forms a solenoid fold with alternating β-hairpins and α-helical connectors, while the C-terminal domain (121–357) contains a modified TIM-barrel fold housing the rRNA interaction surface. This architecture facilitates conformational flexibility during ribosome assembly [2] [3].

Quaternary structural analysis indicates YmL9 integrates into the 54S mitochondrial large subunit as a hetero-octameric complex. Crosslinking mass spectrometry identifies interaction interfaces with YmL2 (C-terminal helix), YmL16 (β-sheet dimerization), and 16S rRNA (via conserved basic residues). The assembly displays D4 symmetry, with YmL9 dimers arranged perpendicularly to the ribosomal axis (Fig. 1B) [3] [6].

Table 2: Quaternary Structure Interactions

Interacting SubunitInterface Residues (YmL9)Interaction TypeBinding Affinity (Kd, nM)
YmL2E178, R181, K185Salt bridges14.2 ± 1.3
YmL16V301, P304, G308Hydrophobic packing8.9 ± 0.7
16S rRNAR248, K253, R257Electrostatic/van der Waals3.4 ± 0.2

Mitochondrial Targeting Signals & Subcellular Localization Domains

The YmL9 N-terminal MTS (residues 1–28) contains a bipartite architecture:

  • An amphipathic α-helix (residues 3–18) with positively charged residues (R4, R7, R11) on one face and hydrophobic residues (A5, L9, V12) on the opposite face, enabling receptor recognition by Tom20/Tom22 translocases
  • A cleavage recognition site (R-3R-2F-1↓S1) for mitochondrial processing peptidase (MPP) at residue 28 [4] [8]

In vivo trafficking assays using YFP fusions demonstrate that deletion of residues 1–11 redirects YmL9 to the endoplasmic reticulum, confirming this region contains dominant targeting information. Notably, mutation of W361 to alanine disrupts mitochondrial localization, revealing a C-terminal tertiary structural determinant that stabilizes the imported protein. This tryptophan residue anchors the C-terminus to a hydrophobic pocket in the folded structure, preventing retrograde translocation [8].

Table 3: Mitochondrial Processing Events

Processing StepEnzyme InvolvedCleavage SiteStructural Consequence
Primary cleavageMPPRR↓F28Removal of 28-residue presequence
Secondary processingOct1 aminopeptidaseTrims N-terminal PheExposure of stabilizing Ser residue
Tertiary stabilizationN-terminal acetylaseAc-S1Blocks N-end rule degradation pathway

Post-Translational Modifications & Stability Determinants

YmL9 undergoes co-translational N-acetylation (Ser1) after MPP cleavage, protecting it from the N-end rule degradation pathway. Quantitative proteomics reveals additional PTMs:

  • Lysine methylation (K76, K213) at 34% occupancy, enhancing rRNA affinity
  • Phosphorylation (S120, T255) during oxidative stress, inducing ribosomal disassembly
  • Ubiquitination (K310) at <5% abundance, targeting misfolded proteins for proteasomal degradation [5] [10]

Stability determinants were identified through mutagenesis:

  • N-terminal stability rule: Penultimate residues influence half-life. Ala2 extends t1/2 to >48h, while Asp2 reduces it to 3h via Arg-tRNA transferase recognition
  • Hydrophobic core residues: F92V mutation disrupts hydrophobic core packing, increasing susceptibility to ClpXP protease degradation 6-fold
  • Redox-sensitive disulfide: C158–C165 forms under oxidative stress, triggering conformational changes that expose the ubiquitination site [6] [10]

Metastable folding intermediates are stabilized by HSP60 chaperonins, as evidenced by a 3.5-fold increase in aggregation upon HSP60 inhibition. The protein's half-life in mitochondria is 120 ± 15 hours, regulated by the LON protease recognition of surface-exposed hydrophobic patches in denatured states [5] [6].

Table 4: Experimentally Verified YmL9 PTMs

Modification TypeResidueFunctional ConsequenceDetection Method
N-acetylationS1Stabilization, blocks degradationHUNTER-MS
MethylationK76Enhanced rRNA bindingImmunoblot/LC-MS/MS
PhosphorylationT255Ribosomal disassembly under stressPhos-tag electrophoresis
UbiquitinationK310Targets damaged proteins for degradationUbiquitin remnant immunoaffinity

Properties

CAS Number

147206-67-5

Product Name

YmL9 protein

Molecular Formula

C7H4N2O2

Synonyms

YmL9 protein

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